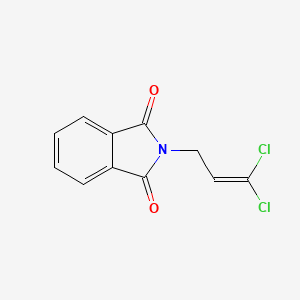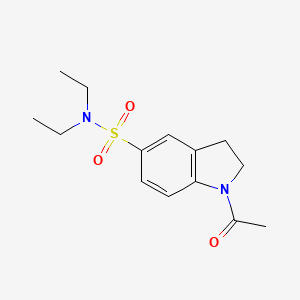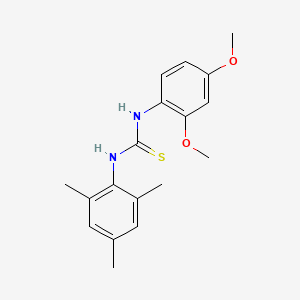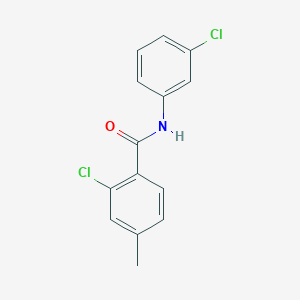
2-(3,3-dichloro-2-propen-1-yl)-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,3-dichloro-2-propen-1-yl)-1H-isoindole-1,3(2H)-dione, also known as DCPI, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 2-(3,3-dichloro-2-propen-1-yl)-1H-isoindole-1,3(2H)-dione as an anti-cancer agent is not fully understood. However, studies have suggested that it may inhibit the proliferation of cancer cells by inducing apoptosis, a process of programmed cell death. 2-(3,3-dichloro-2-propen-1-yl)-1H-isoindole-1,3(2H)-dione has also been found to inhibit the activity of certain enzymes involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
2-(3,3-dichloro-2-propen-1-yl)-1H-isoindole-1,3(2H)-dione has been found to have low toxicity and good biocompatibility, making it a promising candidate for use in biomedical applications. In vitro and in vivo studies have shown that 2-(3,3-dichloro-2-propen-1-yl)-1H-isoindole-1,3(2H)-dione has minimal cytotoxicity towards normal cells and tissues. 2-(3,3-dichloro-2-propen-1-yl)-1H-isoindole-1,3(2H)-dione has also been found to have good solubility in various solvents, allowing for easy formulation and administration in biomedical applications.
实验室实验的优点和局限性
One of the main advantages of 2-(3,3-dichloro-2-propen-1-yl)-1H-isoindole-1,3(2H)-dione is its high purity and yield, which allows for accurate and reproducible results in lab experiments. 2-(3,3-dichloro-2-propen-1-yl)-1H-isoindole-1,3(2H)-dione also exhibits good stability and solubility in various solvents, making it easy to handle and work with in lab experiments. However, one limitation of 2-(3,3-dichloro-2-propen-1-yl)-1H-isoindole-1,3(2H)-dione is its relatively high cost compared to other chemical compounds used in lab experiments.
未来方向
There are several future directions for the study of 2-(3,3-dichloro-2-propen-1-yl)-1H-isoindole-1,3(2H)-dione. In medicinal chemistry, further studies are needed to elucidate the mechanism of action of 2-(3,3-dichloro-2-propen-1-yl)-1H-isoindole-1,3(2H)-dione as an anti-cancer agent and to optimize its efficacy and safety in clinical trials. In materials science, further studies are needed to optimize the use of 2-(3,3-dichloro-2-propen-1-yl)-1H-isoindole-1,3(2H)-dione as an electron acceptor in organic solar cells and to explore its potential use in other electronic devices. Additionally, 2-(3,3-dichloro-2-propen-1-yl)-1H-isoindole-1,3(2H)-dione may have potential applications in other fields, such as catalysis and sensing, which warrant further investigation.
合成方法
The synthesis of 2-(3,3-dichloro-2-propen-1-yl)-1H-isoindole-1,3(2H)-dione involves the reaction of 3,3-dichloroacrylonitrile and phthalic anhydride in the presence of a catalyst. The resulting product is then purified through recrystallization. This synthesis method has been optimized to yield high purity and high yield of 2-(3,3-dichloro-2-propen-1-yl)-1H-isoindole-1,3(2H)-dione.
科学研究应用
2-(3,3-dichloro-2-propen-1-yl)-1H-isoindole-1,3(2H)-dione has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 2-(3,3-dichloro-2-propen-1-yl)-1H-isoindole-1,3(2H)-dione has shown promising results as an anti-cancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-(3,3-dichloro-2-propen-1-yl)-1H-isoindole-1,3(2H)-dione has also been studied for its potential use as a photosensitizer in photodynamic therapy, a non-invasive cancer treatment that uses light to activate photosensitizing agents to destroy cancer cells.
In materials science, 2-(3,3-dichloro-2-propen-1-yl)-1H-isoindole-1,3(2H)-dione has been studied for its potential use as an electron acceptor in organic solar cells. It has been found to exhibit high electron mobility and good compatibility with various electron donors, making it a promising candidate for use in organic solar cells.
属性
IUPAC Name |
2-(3,3-dichloroprop-2-enyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2/c12-9(13)5-6-14-10(15)7-3-1-2-4-8(7)11(14)16/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHSPSBVWODKCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC=C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356496 |
Source


|
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(3,3-dichloro-2-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Isoindole-1,3(2H)-dione, 2-(3,3-dichloro-2-propenyl)- | |
CAS RN |
93105-71-6 |
Source


|
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(3,3-dichloro-2-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(dimethylamino)benzyl]-2-thiophenesulfonamide](/img/structure/B5796136.png)




![1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5796183.png)
![4-(4-chlorophenyl)-N-[1-(2-thienyl)ethylidene]-1-piperazinamine](/img/structure/B5796190.png)

![N'-[(5-bromo-2-thienyl)methylene]-2-(4-chloro-3-methylphenoxy)-2-methylpropanohydrazide](/img/structure/B5796199.png)


![1-(4-bromophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone](/img/structure/B5796220.png)
![2-(3,4-dimethoxyphenyl)-N'-[(phenylacetyl)oxy]ethanimidamide](/img/structure/B5796228.png)
